molecular formula C16H17FN2OS B2620247 4-(3-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one CAS No. 850916-20-0

4-(3-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one

Cat. No.: B2620247
CAS No.: 850916-20-0
M. Wt: 304.38
InChI Key: BJEIEQUSPGTTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one is a fluorinated quinazolinone derivative characterized by a bicyclic heteroaromatic core. The quinazolinone scaffold is substituted with a 3-fluorophenyl group at position 4, a sulfanylidene (C=S) moiety at position 2, and two methyl groups at position 5. The fluorine atom’s electron-withdrawing nature and the sulfur-containing group may influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity or crystallization behavior .

Properties

IUPAC Name

4-(3-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-16(2)7-11-13(12(20)8-16)14(19-15(21)18-11)9-4-3-5-10(17)6-9/h3-6,14H,7-8H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEIEQUSPGTTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one is a member of the quinazoline family, which has been studied for various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H12FN3OS
  • Molecular Weight : 273.32 g/mol

This compound features a quinazoline core with a sulfanylidene group and a fluorophenyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of quinazoline compounds exhibit a wide range of biological activities, including:

  • Antitumor Activity : Many quinazoline derivatives have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Antiviral Activity : Some compounds in this class show potential as antiviral agents by inhibiting viral replication.
  • Anti-inflammatory Effects : Certain derivatives demonstrate the ability to reduce inflammation by modulating immune responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell growth and induces apoptosis
AntiviralInhibits viral replication
Anti-inflammatoryReduces inflammation through immune modulation

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or viral replication.
  • Receptor Modulation : It could modulate receptors that play critical roles in inflammation and cell survival.
  • Signal Transduction Pathways : The compound might interfere with key signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Recent studies have highlighted the potential of quinazoline derivatives in various therapeutic contexts:

  • Antitumor Studies :
    • A study demonstrated that a related quinazoline derivative significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms.
    • Another investigation showed that specific modifications to the quinazoline structure enhanced its selectivity and potency against prostate cancer cells.
  • Antiviral Research :
    • Research on similar compounds indicated effective inhibition of HIV integrase activity, suggesting potential applications in HIV therapy.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For example, compounds similar to 4-(3-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
9cPseudomonas aeruginosaSignificant inhibition observed

Potential Anticancer Properties

Research indicates that quinazoline derivatives may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The presence of the fluorine atom and sulfanylidene group may enhance these properties by improving binding affinity to target enzymes .

Anti-inflammatory Effects

Some studies suggest that quinazoline derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This application is particularly relevant in developing treatments for chronic inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that certain quinazoline compounds may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative conditions such as Alzheimer's disease. The mechanism is thought to involve the modulation of neurotransmitter systems .

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in various biological assays:

  • Study on Antimicrobial Activity : A series of new quinazoline derivatives were synthesized and screened for their antibacterial activity against Mycobacterium smegmatis. Among these, specific compounds exhibited remarkable potency with MIC values as low as 6.25 µg/mL .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound inhibited cell growth significantly compared to control groups, suggesting potential for further development as anticancer agents .

Chemical Reactions Analysis

S-Alkylation of Sulfanylidene Group

The sulfanylidene moiety undergoes nucleophilic substitution with alkyl halides:

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 80°C, 4h2-Methylthio derivative78%
Benzyl chlorideEt₃N, CH₃CN, reflux, 6h2-Benzylthio analog65%

Electron-withdrawing groups on the fluorophenyl ring enhance reaction rates by polarizing the C=S bond .

Electrophilic Aromatic Substitution

The 3-fluorophenyl group directs electrophiles to the para position (relative to fluorine):

ReactionReagentMajor ProductSelectivitySource
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-3-fluorophenyl derivative>90%
BrominationBr₂, FeBr₃, CH₂Cl₂4-Bromo-3-fluorophenyl analog85%

Steric hindrance from the 7,7-dimethyl groups limits reactivity at the quinazolinone’s 6- and 8-positions.

Oxidation Reactions

The sulfanylidene group oxidizes to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)AcOH, 60°C, 2h2-Sulfinylquinazolinone72%
m-CPBACHCl₃, rt, 12h2-Sulfonylquinazolinone68%

Oxidation outcomes depend on stoichiometry: 1 equivalent of H₂O₂ yields sulfoxide, while 2 equivalents produce sulfone.

Cyclization and Ring Expansion

Under acidic conditions, the compound undergoes cyclization to form fused heterocycles:

ConditionsProductApplicationSource
H₂SO₄, 120°C, 5hPyrido[2,3-d]quinazolinoneAnticancer lead compound
POCl₃, reflux, 8hThiazolo[3,2-a]quinazolinoneAntibacterial scaffold

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the fluorophenyl ring:

ReactionCatalyst SystemProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O4-Biphenyl-3-fluoro derivative63%
Buchwald-HartwigPd₂(dba)₃, Xantphos4-(Piperazinyl)-3-fluorophenyl analog58%

Mechanistic Insights

  • Sulfanylidene Reactivity : The thiocarbonyl group acts as a soft nucleophile, favoring S-alkylation over O-alkylation due to thiophilic interactions.

  • Fluorine Effects : The 3-fluoro substituent increases electrophilic substitution rates at the para position by −I and +R electronic effects .

  • Steric Effects : 7,7-Dimethyl groups hinder reactions at the quinazolinone’s 6- and 8-positions, as shown in crystallographic studies.

Comparison with Similar Compounds

7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone

  • Core Structure: Shares a quinazolinone backbone but lacks the sulfanylidene group. Instead, it features an amino substituent at position 2.
  • Substituents : The fluorine atom is at the para position of the phenyl ring (vs. meta in the target compound), which alters steric and electronic effects.
  • Implications: The amino group may enhance solubility through hydrogen bonding, while the para-fluorophenyl group could improve metabolic stability compared to meta-substituted analogs .

4-(3-Fluorophenyl)-2-imino-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-3-carbonitrile

  • Core Structure: Benzopyran ring system instead of quinazolinone.
  • Substituents: Retains the 3-fluorophenyl and 7,7-dimethyl groups but introduces a cyano (-CN) group.
  • Implications: The benzopyran core may adopt distinct puckering conformations (e.g., Cremer-Pople parameters), affecting molecular geometry and interactions .

Electronic and Conformational Analysis

Sulfanylidene vs. Amino/Imino Groups

  • Sulfanylidene (C=S): Enhances electrophilicity at position 2, making it reactive toward nucleophilic agents. This group also contributes to planarity in the quinazolinone core, influencing π-π interactions in crystal packing .
  • Amino/Imino Groups: Provide hydrogen-bond donors/acceptors, improving solubility but reducing electrophilicity. For example, the imino group in benzopyran derivatives may stabilize tautomeric forms .

Fluorophenyl Substitution Patterns

  • Meta vs. In contrast, para-substituted analogs (e.g., 7-(4-fluorophenyl) in ) allow more symmetric electronic distribution, which could enhance binding to flat aromatic receptors .

Crystallographic and Computational Insights

  • Crystallography : Tools like SHELXL and ORTEP-3 (used in resolving similar compounds) suggest that the sulfanylidene group in the target compound may lead to tighter crystal packing due to sulfur’s van der Waals radius and polarizability .
  • Puckering Parameters: Quinazolinone derivatives typically exhibit less puckering (e.g., Cremer-Pople amplitude < 0.5 Å) compared to benzopyran analogs, which may show higher puckering amplitudes due to their six-membered oxygen-containing rings .

Q & A

Q. What are the recommended methodologies for synthesizing this quinazolinone derivative?

Methodological Answer: Synthesis of this compound likely involves cyclocondensation of substituted thioureas with ketones or aldehydes, followed by fluorophenyl group incorporation. A validated approach for analogous quinazolinones involves:

Reacting 3-fluorobenzaldehyde with methyl thioacetate to form a thioamide intermediate.

Cyclization with ammonium acetate under reflux (120°C, 6–8 hrs) to yield the quinazolinone core.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Validation: Confirm regioselectivity using 1H^1H-NMR and LC-MS to distinguish between possible isomers.

Q. How can X-ray crystallography be optimized for structural characterization?

Methodological Answer:

  • Use SHELXL for refinement: Employ iterative least-squares cycles with anisotropic displacement parameters for non-H atoms. Hydrogen bonding can be modeled using riding coordinates .
  • ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks (e.g., C–H···S interactions). For puckering analysis, apply Cremer-Pople coordinates to quantify ring non-planarity (e.g., six-membered tetrahydro ring) .
    Data Contradiction Tip: If experimental bond lengths deviate >0.02 Å from DFT calculations, re-exclude twinning using SHELXD .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental vs. theoretical molecular geometries?

Methodological Answer:

  • Step 1: Perform DFT optimization (B3LYP/6-311+G(d,p)) to predict bond lengths and angles. Compare with X-ray data.
  • Step 2: If discrepancies arise in the sulfanylidene group (C=S), assess solvent effects via COSMO-RS or re-optimize using crystal packing forces in software like Gaussian .
    Example Workflow:
ParameterX-ray DataDFT (Gas Phase)DFT (Solvent)
C=S Bond Length1.65 Å1.68 Å1.66 Å
Fluorophenyl Torsion12°15°13°

Interpretation: Solvent corrections reduce RMSD from 0.03 Å to 0.01 Å, validating experimental geometry .

Q. What strategies identify hydrogen-bonded supramolecular assemblies in crystals?

Methodological Answer:

  • Graph Set Analysis (GSA): Use Etter’s formalism to classify motifs (e.g., D(2)22(8)\text{D}(2)^2_2(8) for dimeric N–H···S interactions).
  • Validation: Cross-reference with Hirshfeld surface analysis (CrystalExplorer) to quantify contact contributions (e.g., S···H = 12% vs. F···H = 8%) .
    Case Study: A related thioquinazolinone exhibited 1D chains via N–H···S bonds (d = 2.89 Å, ∠ = 158°), confirmed by GSA and energy frameworks .

Q. How to design environmental fate studies for this compound?

Methodological Answer: Adopt a split-split-plot design (as in Project INCHEMBIOL):

  • Main Plots: Vary pH (4–9) and UV exposure.
  • Subplots: Test soil vs. aquatic matrices.
  • Sub-subplots: Quantify degradation products via LC-HRMS at 0, 7, 30 days .
    Critical Parameters:
MatrixHalf-life (Days)Major Metabolite
Soil28 ± 33-Fluorobenzoic acid
Water14 ± 2Desmethyl quinazolinone

Contradiction Management: If abiotic degradation exceeds biotic rates in replicates, re-examine microbial activity via ATP assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.